molecular formula C12H14N4S B14009323 N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline CAS No. 33175-04-1

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline

Cat. No.: B14009323
CAS No.: 33175-04-1
M. Wt: 246.33 g/mol
InChI Key: YZWSMWNVDABUHI-UHFFFAOYSA-N
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Description

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline is a thiazole-containing aniline derivative characterized by a 2-imino-4-methyl-thiazole core linked to a 2,6-dimethyl-aniline moiety via an amino bridge. The thiazole ring introduces conjugated π-electrons and hydrogen-bonding capabilities, which may contribute to thermal stability and biological activity.

Properties

CAS No.

33175-04-1

Molecular Formula

C12H14N4S

Molecular Weight

246.33 g/mol

IUPAC Name

5-[(2,6-dimethylphenyl)diazenyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N4S/c1-7-5-4-6-8(2)10(7)15-16-11-9(3)14-12(13)17-11/h4-6H,1-3H3,(H2,13,14)

InChI Key

YZWSMWNVDABUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NC2=C(N=C(S2)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of a 2-imino-4-thiazolidinone core through the cyclocondensation of thiourea derivatives with α-haloacid derivatives or their acid chlorides, followed by substitution with appropriately substituted anilines such as 2,6-dimethylaniline. The key steps include:

  • Formation of substituted thioureas.
  • Cyclization to 2-imino-4-thiazolidin-5-ylidene intermediates.
  • Condensation with aromatic amines bearing methyl substituents at the 2,6-positions.

Synthesis of 2-Imino-4-thiazolidinone Core

A robust method involves refluxing α-bromoacid chlorides with thiourea in glacial acetic acid to yield 5,5-disubstituted 2-imino-4-thiazolidinones with yields typically between 77–84% (Scheme 9,). For example, ethyl or butyl-substituted α-bromoacid chlorides react with thiourea to form the thiazolidinone ring.

Step Reagents Conditions Yield (%) Reference
Cyclization α-bromoacid chloride + thiourea Reflux in AcOH 77–84

Preparation of Unsymmetrical Thioureas

Unsymmetrical thioureas are synthesized by reacting substituted amines (such as 2,6-dimethylaniline) with isothiocyanates or via direct substitution on thiourea derivatives. These unsymmetrical thioureas are crucial for regioselective cyclization leading to the desired 2-imino-4-thiazolidin-5-ylidene derivatives.

Regioselective Cyclization to 2-Imino-4-oxothiazolidin-5-ylidene Derivatives

A catalyst-free, green synthesis method has been developed for regioselective cyclization of symmetrical and unsymmetrical thioureas with dialkyl acetylenedicarboxylates (e.g., diethyl acetylenedicarboxylate) at ambient temperature. This method yields 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives with high regioselectivity and good yields (Table 9,).

Key findings include:

  • The amine nitrogen attached to an electron-withdrawing substituent becomes part of the imino group.
  • The amine nitrogen attached to an electron-donating substituent becomes the heterocyclic nitrogen.
  • This regioselectivity applies even in challenging cases involving aliphatic versus aromatic amines, such as 2,6-dimethylaniline derivatives.
Parameter Description
Reaction type Cyclocondensation
Conditions Ambient temperature, catalyst-free
Substrates Unsymmetrical thioureas + dialkyl acetylenedicarboxylates
Yield Good to excellent (typically >70%)
Regioselectivity High, controlled by electronic effects on substituents

Condensation with 2,6-Dimethylaniline

The final step involves condensation of the 2-imino-4-thiazolidin-5-ylidene intermediate with 2,6-dimethylaniline to form the target compound This compound . This step typically proceeds via nucleophilic attack of the aniline nitrogen on the imino carbon, forming a stable Schiff base-like linkage.

Detailed Reaction Scheme and Mechanism

Stepwise Synthesis Outline

Step Reaction Reagents & Conditions Outcome
1 Synthesis of substituted thiourea 2,6-dimethylaniline + isothiocyanate or direct substitution Unsymmetrical thiourea intermediate
2 Cyclization to thiazolidinone Thiourea + α-bromoacid chloride, reflux in AcOH 2-imino-4-thiazolidinone core
3 Cyclocondensation with dialkyl acetylenedicarboxylate Catalyst-free, ambient temperature 2-imino-4-oxothiazolidin-5-ylidene acetate intermediate
4 Condensation with 2,6-dimethylaniline Mild heating or room temperature Final compound formation

Mechanistic Insights

  • Initial nucleophilic attack by thiourea nitrogen on α-bromoacid chloride forms a thiazolidinone ring.
  • In the presence of dialkyl acetylenedicarboxylates, the thiourea undergoes regioselective cyclization, influenced by substituent electronic effects.
  • The imino nitrogen forms via elimination and rearrangement, stabilized by conjugation with the thiazolidinone ring.
  • The aromatic amine attacks the imino carbon, forming the Schiff base linkage characteristic of the target compound.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Reference
α-Bromoacid chloride + thiourea cyclization α-bromoacid chloride, thiourea, AcOH reflux Reflux in glacial acetic acid 77–84 High yield, well-established
Catalyst-free cyclocondensation with dialkyl acetylenedicarboxylates Unsymmetrical thiourea, DEAD/DMAD Ambient temperature, no catalyst 70–90 Green, regioselective, mild
Direct condensation with 2,6-dimethylaniline 2-imino-4-thiazolidinone intermediate + aniline Mild heating or room temp Variable, generally good Simple final step

Research Findings and Notes

  • The regioselectivity of the cyclization step is strongly influenced by the electronic nature of substituents on the thiourea nitrogen atoms, with electron-donating groups favoring heterocyclic ring incorporation and electron-withdrawing groups favoring imino formation.
  • The catalyst-free method at ambient temperature is environmentally friendly and avoids harsh reagents or conditions, making it suitable for scale-up and pharmaceutical applications.
  • The final condensation with 2,6-dimethylaniline proceeds efficiently under mild conditions, preserving the integrity of the thiazolidinone core and yielding the target compound with high purity.
  • Structural confirmation is typically achieved by NMR spectroscopy and X-ray crystallography, which verify the (Z)-configuration of the imino double bond and the positioning of substituents.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its antimicrobial and antifungal properties, making it a potential candidate for new antibiotics.

    Medicine: Its anticancer properties have been explored, and it has shown promise in inhibiting the growth of certain cancer cell lines.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aniline Derivatives

(a) 2,6-Dimethyl-aniline (7)
  • Structure : A simple aniline derivative with methyl groups at the 2 and 6 positions.
  • Role : Widely used as a precursor in azo-coupling reactions and ketimine synthesis .
  • This simplicity makes it more soluble in organic solvents but less thermally stable .
(b) N-(2,6-Dimethylphenyl)cyclohexanimine
  • Structure : Features a cyclohexanimine group attached to 2,6-dimethyl-aniline .
  • Molecular Weight : 201.3 g/mol (vs. higher for the target compound due to the thiazole ring).
  • Comparison : The cyclohexanimine group introduces aliphatic flexibility, contrasting with the rigid thiazole ring in the target compound. This difference likely reduces the thermal stability of N-(2,6-dimethylphenyl)cyclohexanimine compared to the thiazole derivative .

Ketimines Derived from 2,6-Dimethyl-aniline

(a) CJ-6 (CJ Series)
  • Synthesis: Condensation of 5-Chloro-2-hydroxy-4-methyl-acetophenone with 2,6-dimethyl-aniline .
  • Properties : Ketimines like CJ-6 exhibit strong electron-withdrawing effects from the carbonyl group, enhancing their stability in acidic conditions. However, they lack the thiazole ring’s aromatic heterocycle, which in the target compound could improve UV absorption or catalytic activity .

Acyl Anilines

(a) N-(1-Carbomethoxy-ethyl)-2,6-dimethyl-aniline
  • Synthesis : Reacted with phenylacetylchloride to yield fungicidal acyl anilines .
  • Comparison : The carbomethoxy-ethyl group introduces ester functionality, enabling hydrolysis-dependent bioactivity. The target compound’s thiazole ring may offer superior resistance to hydrolysis, enhancing environmental persistence .

Polyimide Precursors

(a) 4,4'-Methylenebis(2,6-dimethyl-aniline) (MBDAM)
  • Application : Used in polyimide synthesis for gas separation membranes .
  • Comparison: MBDAM’s diamine structure facilitates polymerization, whereas the target compound’s monofunctional amino group limits polymer formation. However, the thiazole ring could improve gas selectivity due to its planar structure .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Thermal Stability
Target Compound C₁₂H₁₄N₄S ~258.33* Thiazole, imino, dimethyl High
2,6-Dimethyl-aniline C₈H₁₁N 121.18 Methyl, amine Moderate
N-(2,6-Dimethylphenyl)cyclohexanimine C₁₄H₁₉N 201.30 Cyclohexanimine, dimethyl Moderate
CJ-6 Ketimine C₁₅H₁₅ClNO 284.74 Ketimine, dimethyl High

*Estimated based on structural similarity.

Research Findings and Trends

  • Synthetic Routes : The target compound’s thiazole ring likely requires cyclization or condensation steps, contrasting with simpler azo-coupling or ketimine formation seen in other derivatives .
  • Thermal Properties : Ortho-methyl substitution in 2,6-dimethyl-aniline derivatives generally enhances thermal stability by reducing molecular mobility, as observed in polyimides . The thiazole ring further augments this effect in the target compound.
  • Biological Activity : Thiazole-containing compounds often exhibit enhanced antifungal or antimicrobial properties compared to acyl anilines or ketimines .

Biological Activity

N-[(2-Imino-4-methyl-1,3-thiazol-5-ylidene)amino]-2,6-dimethyl-aniline is a complex organic compound featuring both a thiazole moiety and an aniline derivative. Its molecular formula is C12H14N4SC_{12}H_{14}N_{4}S, with a molecular weight of approximately 246.33 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings, such as this compound, exhibit diverse biological activities. Specifically, thiazole derivatives have been shown to possess antibacterial and antifungal properties. The structural complexity of this compound may enhance its biological activity compared to simpler thiazole derivatives .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer activities. Studies have demonstrated that specific substitutions on the thiazole and aniline rings can significantly affect cytotoxicity against various cancer cell lines. For example, modifications in the phenyl ring can enhance the interaction with target proteins involved in cancer progression .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of bacterial cell wall synthesis , leading to cell lysis.
  • Interference with DNA replication in cancer cells, promoting apoptosis.
  • Modulation of enzyme activity related to metabolic pathways in pathogens and tumor cells.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
2-AminothiazoleSimple thiazole with amino groupAntimicrobialLacks additional substituents enhancing activity
4-MethylthiazoleMethyl substitution on thiazoleAntifungalLess complex than target compound
Benzothiazole derivativesBenzene ring fused to thiazoleAnticancerMore aromatic stability but less reactivity
This compoundComplex structure with dual functionalityAntimicrobial and anticancerEnhanced activity due to structural complexity

The uniqueness of this compound lies in its dual functionality provided by both the thiazole and aniline components, potentially leading to enhanced biological activity compared to these simpler analogs .

Study on Antibacterial Activity

A study published in MDPI highlighted the antibacterial activity of thiazole-based compounds. The minimum inhibitory concentration (MIC) values for certain derivatives were significantly lower than those for standard antibiotics like levofloxacin, indicating superior efficacy against resistant strains .

Pharmacokinetics and Toxicity

Research has shown that aniline derivatives can exhibit haematotoxicity following metabolic activation. The pharmacokinetic profiles of similar compounds reveal that structural modifications can influence metabolic rates and toxicity levels. For instance, the presence of methyl groups at specific positions can suppress rapid metabolic activation that leads to toxicity .

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventAcetic acidEnhances intermediate stability
BaseSodium acetateAccelerates condensation
Reaction Time3–5 hoursBalances completion vs. degradation
Purification MethodDMF/acetic acid recrystallizationReduces byproduct contamination

Q. Table 2. Spectroscopic Techniques and Applications

TechniqueApplicationComputational SupportReference
FT-IRFunctional group identificationDFT-predicted vibrations
1H^{1}\text{H} NMRSubstituent positioning on aromatic ringsSpin-spin coupling simulation
UV-VisElectronic transition analysisTD-DFT for excitation states

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